5-Methyl-2-heptanone

Description

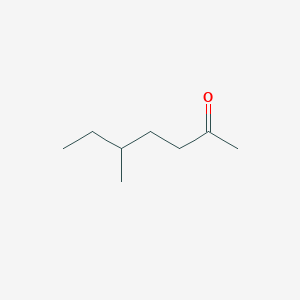

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methylheptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-4-7(2)5-6-8(3)9/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDAUGNQLUXTFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30939531 | |

| Record name | 5-Methylheptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18217-12-4 | |

| Record name | 5-Methyl-2-heptanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018217124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylheptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylheptan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-2-heptanone

CAS Number: 18217-12-4

This technical guide provides a comprehensive overview of 5-Methyl-2-heptanone, a ketone of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, provides insights into its synthesis, details safety and handling protocols, and explores its applications.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] It is characterized by a carbonyl group on the second carbon of a heptane chain with a methyl group on the fifth carbon.[2] This compound is soluble in organic solvents like alcohol and ether but has limited solubility in water.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 18217-12-4 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₁₆O | [2][3][4][5][6][7][8] |

| Molecular Weight | 128.21 g/mol | [3][4][5][6][7] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 167.5 °C at 760 mmHg | [1][3] |

| Flash Point | 44.6 °C | [1][3] |

| Density | 0.811 g/cm³ | [3] |

| Water Solubility | 1371 mg/L at 25 °C (estimated) | [1] |

| logP (o/w) | 2.350 (estimated) | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The National Institute of Standards and Technology (NIST) provides mass and infrared spectral data for this compound.

-

Mass Spectrum (Electron Ionization): Available through the NIST Chemistry WebBook.[5]

-

Infrared (IR) Spectrum: Available through the NIST Chemistry WebBook.[6]

Synthesis Protocols

While specific industrial synthesis routes for this compound are not extensively detailed in publicly available literature, a relevant example of asymmetric ketone synthesis can be found in the preparation of its isomer, (S)-(+)-4-Methyl-3-heptanone, via the SAMP-/RAMP-hydrazone method. This method is a powerful tool for the enantioselective alkylation of ketones and aldehydes.

Example Experimental Protocol: Asymmetric Synthesis of a Chiral Ketone

The following protocol for the synthesis of (S)-(+)-4-Methyl-3-heptanone illustrates a common strategy for introducing chirality at the α-carbon of a ketone.

1. Formation of the SAMP-Hydrazone:

-

(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) is reacted with 3-pentanone in the absence of a solvent.

-

The mixture is heated at 60°C overnight under an argon atmosphere.

-

The resulting crude product is diluted with ether and washed with water.

-

The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

-

The final product, 3-pentanone SAMP hydrazone, is purified by short-path distillation.[9]

2. Asymmetric Alkylation:

-

A solution of diisopropylamine in dry ether is cooled to 0°C under argon.

-

n-Butyllithium in hexane is added dropwise to form lithium diisopropylamide (LDA).

-

A solution of the SAMP-hydrazone in ether is then added to the LDA solution at 0°C and stirred for several hours.

-

The mixture is cooled to -110°C, and propyl iodide is added dropwise.

-

The reaction is allowed to warm to room temperature overnight.

-

The reaction is quenched with water, and the product is extracted with ether.[9]

3. Ozonolytic Cleavage of the Hydrazone:

-

The crude alkylated hydrazone is dissolved in dichloromethane and cooled to -78°C.

-

Ozone is bubbled through the solution until a blue-green color persists.

-

Nitrogen is then passed through the solution as it warms to room temperature to remove excess ozone and yield the chiral ketone, (S)-(+)-4-Methyl-3-heptanone.[9]

This multi-step synthesis can be visualized with the following workflow diagram.

References

- 1. This compound, 18217-12-4 [thegoodscentscompany.com]

- 2. CAS 18217-12-4: this compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. 2-Heptanone, 5-methyl- | CymitQuimica [cymitquimica.com]

- 5. 2-Heptanone, 5-methyl- [webbook.nist.gov]

- 6. 2-Heptanone, 5-methyl- [webbook.nist.gov]

- 7. This compound | C8H16O | CID 28965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - 5-methylheptan-2-one (C8H16O) [pubchemlite.lcsb.uni.lu]

- 9. Organic Syntheses Procedure [orgsyn.org]

5-Methyl-2-heptanone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-heptanone is an organic compound classified as a ketone.[1] It is a colorless liquid with a characteristic fruity odor and is found naturally as a volatile organic compound (VOC) in various plants and microorganisms.[2][3] This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, purification, and analysis of this compound. Additionally, it explores its potential applications in drug development, particularly focusing on its observed antifungal activity.

Chemical and Physical Properties

This compound, with the CAS number 18217-12-4, possesses a range of distinct physical and chemical properties that are critical for its handling, application, and analysis.[4] These properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O | [5] |

| Molecular Weight | 128.21 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Odor | Fruity, nutty | [7] |

| Boiling Point | 167.5 °C at 760 mmHg | [8] |

| Melting Point | -32.24 °C (estimate) | [8] |

| Density | 0.811 g/cm³ | [8] |

| Flash Point | 44.6 °C (112.3 °F) | [8] |

| Solubility in water | 1371 mg/L at 25 °C (estimated) | [6] |

| Solubility in organic solvents | Soluble in alcohol and ether | [6] |

Table 2: Spectroscopic and Chromatographic Data of this compound

| Data Type | Key Features | Reference |

| Mass Spectrometry (GC-MS) | Major fragments (m/z): 43, 58, 71, 85, 113, 128 | [4] |

| Infrared (IR) Spectroscopy | Characteristic C=O stretch around 1715 cm⁻¹ | [4] |

| ¹H NMR Spectroscopy | Predicted chemical shifts for different proton environments | [8] |

| ¹³C NMR Spectroscopy | Predicted chemical shifts for different carbon environments | [8] |

| Kovats Retention Index | Semi-standard non-polar: 971, 974, 965; Standard polar: 1252, 1259.3, 1256 | [5] |

Synthesis and Purification

While numerous methods exist for the synthesis of ketones, a common approach for producing this compound involves the aldol condensation of acetone with isovaleraldehyde, followed by hydrogenation.[9]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general one-pot synthesis of methyl ketones.[9]

Materials:

-

Acetone

-

Isovaleraldehyde

-

Triethylamine

-

5% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

Nitrogen gas

-

Autoclave reactor

-

High-pressure metering pump

Procedure:

-

Charge a 5L autoclave with 146g of triethylamine and 3g of 5% palladium on carbon.

-

Seal the reaction system and purge with nitrogen three times to remove air.

-

Heat the reactor to approximately 95°C.

-

Introduce hydrogen gas to a pressure of 8 kg/cm ².

-

Begin stirring at 500 rpm.

-

Using a high-pressure metering pump, continuously and uniformly feed a mixture of isovaleraldehyde (1720g, 20mol) and acetone (1195g, 20.6mol) into the reactor over approximately 2 hours.

-

After the addition is complete, maintain the reaction at the same temperature and pressure for about 1 hour.

-

Monitor the reaction progress by gas chromatography, aiming for a residual isovaleraldehyde content of ≤0.1%.

-

Once the reaction is complete, cool the system to room temperature and filter to remove the catalyst.

Caption: Synthesis of this compound.

Experimental Protocol: Purification by Fractional Distillation

Crude this compound can be purified by fractional distillation to remove unreacted starting materials and byproducts.[10]

Materials:

-

Crude this compound

-

Fractional distillation apparatus (distilling flask, fractionating column, condenser, receiving flask)

-

Heating mantle

-

Boiling chips

Procedure:

-

Assemble the fractional distillation apparatus. Ensure all joints are securely clamped.

-

Add the crude this compound and a few boiling chips to the distilling flask.

-

Begin heating the flask gently with the heating mantle.

-

Carefully monitor the temperature at the top of the fractionating column.

-

Collect the fraction that distills at the boiling point of this compound (approximately 167.5°C at atmospheric pressure).

-

Discard any initial lower-boiling fractions and any higher-boiling residue.

Caption: Purification by Fractional Distillation.

Analytical Methodologies

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This is a general protocol for the quantitative analysis of volatile ketones and can be adapted for this compound.[1]

Instrumentation:

-

Gas chromatograph with a mass spectrometer detector (GC-MS)

-

Capillary column (e.g., DB-5ms or equivalent)

-

Headspace autosampler (optional, for volatile analysis)

Procedure:

-

Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or hexane). For quantitative analysis, prepare a calibration curve with a series of known concentrations.

-

GC-MS Parameters:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium

-

Oven Temperature Program: Initial temperature of 60°C for 2 minutes, then ramp at 10°C/min to 200°C and hold for 5 minutes.

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: Scan from m/z 40 to 200.

-

-

Analysis: Inject the sample into the GC-MS system. The retention time and the mass spectrum of the resulting peak are used for identification and quantification.

Caption: GC-MS Analysis Workflow.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

This general protocol is suitable for acquiring ¹H and ¹³C NMR spectra of ketones.[11][12]

Materials:

-

Purified this compound

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tube (5 mm)

-

Pipette and filter

Procedure:

-

Dissolve 5-25 mg of purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and carefully wipe the outside.

-

Insert the tube into the NMR spectrometer and acquire the ¹H and ¹³C spectra according to the instrument's standard operating procedures.

Applications in Drug Development

Recent studies have highlighted the potential of this compound as a bioactive compound, particularly for its antifungal properties.[3]

Antifungal Activity and Mechanism of Action

This compound has been identified as a volatile organic compound emitted by Bacillus subtilis that exhibits significant antifungal activity against plant pathogens such as Alternaria solani.[3] The proposed mechanism of action involves the disruption of the fungal cell wall and membrane integrity, leading to increased cell membrane permeability.[3][13] This disruption ultimately results in cell death.

Caption: Antifungal Mechanism of this compound.

The ability of this compound to compromise fungal cell structures suggests its potential as a lead compound for the development of novel antifungal agents. Further research could focus on structure-activity relationship (SAR) studies to enhance its potency and selectivity, as well as to evaluate its efficacy and safety in preclinical models. Its volatile nature might also be advantageous for certain applications, such as in the treatment of topical fungal infections or for the disinfection of surfaces.

Safety and Handling

This compound is a flammable liquid and vapor.[5] It can cause skin and serious eye irritation, and may cause respiratory irritation.[5] Therefore, it should be handled in a well-ventilated area, away from heat, sparks, and open flames.[3][14] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[14]

Conclusion

This compound is a versatile ketone with well-defined chemical and physical properties. Standard organic chemistry techniques can be employed for its synthesis, purification, and analysis. Its demonstrated antifungal activity opens avenues for its exploration as a potential lead compound in the development of new therapeutic agents. This guide provides a foundational resource for researchers and scientists interested in further investigating the properties and applications of this intriguing molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. US2166584A - Purification of ketones - Google Patents [patents.google.com]

- 3. Mechanism of a Volatile Organic Compound (6-Methyl-2-Heptanone) Emitted From Bacillus subtilis ZD01 Against Alternaria solani in Potato - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Heptanone, 5-methyl- [webbook.nist.gov]

- 5. This compound | C8H16O | CID 28965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 18217-12-4 [thegoodscentscompany.com]

- 7. academic.oup.com [academic.oup.com]

- 8. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]

- 9. Novel methyl heptanone synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 10. US2647861A - Purification of ketones by distillation - Google Patents [patents.google.com]

- 11. NMR Sample Preparation [nmr.chem.umn.edu]

- 12. depts.washington.edu [depts.washington.edu]

- 13. Frontiers | Mechanism of a Volatile Organic Compound (6-Methyl-2-Heptanone) Emitted From Bacillus subtilis ZD01 Against Alternaria solani in Potato [frontiersin.org]

- 14. 5-Methyl-2-hexanone synthesis - chemicalbook [chemicalbook.com]

The Enigmatic Presence of 5-Methyl-2-heptanone in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-heptanone, a branched-chain aliphatic ketone, is a volatile organic compound with potential applications in the flavor, fragrance, and pharmaceutical industries. While its presence in the animal kingdom as a semiochemical is documented, its natural occurrence in plants has remained largely unexplored. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in plants, including quantitative data, detailed experimental protocols for its analysis, and a putative biosynthetic pathway. This document aims to serve as a foundational resource for researchers investigating the biosynthesis, ecological role, and potential applications of this intriguing plant secondary metabolite.

Natural Occurrence and Quantitative Data

The definitive identification of this compound in the plant kingdom has been reported in the Turkish Tombul hazelnut (Corylus avellana L.). Analysis of the volatile compounds of both natural and roasted hazelnuts has confirmed its presence. While the concentration of many volatile compounds changes upon roasting, this compound is present in the raw, natural nut, indicating its endogenous origin within the plant material.

The following table summarizes the available data on the occurrence of this compound in plants. It is important to note that quantitative data for this specific compound is sparse in publicly available literature, with much of the focus being on more abundant or commercially relevant volatiles.

| Plant Species | Cultivar/Variety | Plant Part | Condition | Compound Identified | Reference(s) |

| Corylus avellana L. | Turkish Tombul | Kernel | Natural (Raw) | This compound | [1][2][3][4] |

| Corylus avellana L. | Turkish Tombul | Kernel | Roasted | This compound | [1][2][3][4] |

Table 1: Documented Natural Occurrence of this compound in Plants.

Experimental Protocols

The primary methodology for the extraction and analysis of this compound from plant matrices involves headspace analysis coupled with gas chromatography-mass spectrometry (GC-MS). The following protocol is a representative procedure based on the methods described for the analysis of volatile compounds in hazelnuts.[1][2][3][4]

Protocol 1: Analysis of this compound in Hazelnut Kernels by Dynamic Headspace Analysis-Gas Chromatography-Mass Spectrometry (DHA-GC-MS)

1. Sample Preparation: a. Obtain fresh, raw hazelnut kernels of the desired cultivar. b. Grind the kernels to a fine powder using a cryogenic grinder to prevent the loss of volatile compounds. c. Accurately weigh a specific amount of the ground sample (e.g., 5.0 g) into a headspace vial.

2. Dynamic Headspace (DHA) Trapping: a. Place the vial in a temperature-controlled autosampler (e.g., at 60°C). b. Equilibrate the sample for a defined period (e.g., 20 minutes) to allow volatiles to accumulate in the headspace. c. Purge the headspace with a high-purity inert gas (e.g., helium or nitrogen) at a controlled flow rate (e.g., 40 mL/min) for a specific duration (e.g., 20 minutes). d. Trap the purged volatiles onto a sorbent trap (e.g., Tenax TA).

3. Thermal Desorption and GC-MS Analysis: a. Thermally desorb the trapped analytes from the sorbent trap by rapidly heating it (e.g., to 250°C). b. Transfer the desorbed volatiles into the GC injection port via a heated transfer line. c. Gas Chromatography (GC) Conditions:

- Column: Use a nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

- Oven Temperature Program:

- Initial temperature: 40°C, hold for 2 minutes.

- Ramp 1: Increase to 150°C at a rate of 3°C/min.

- Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes. d. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan from m/z 35 to 350.

- Ion Source Temperature: 230°C.

- Transfer Line Temperature: 280°C.

4. Compound Identification and Quantification: a. Identify this compound by comparing its mass spectrum and retention index with that of an authentic standard and with entries in mass spectral libraries (e.g., NIST, Wiley). b. For quantification, prepare a calibration curve using a certified standard of this compound. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) should be used for improved accuracy.

Putative Biosynthetic Pathway

The biosynthesis of branched-chain ketones in plants is not as well-elucidated as that of other secondary metabolites. However, based on the known pathways of fatty acid and amino acid metabolism, a putative pathway for the formation of this compound can be proposed. The pathway likely originates from the catabolism of the branched-chain amino acid, leucine.

-

Leucine Catabolism Initiation: Leucine undergoes transamination, catalyzed by a branched-chain aminotransferase (BCAT) , to form α-ketoisocaproate.[5][6][7]

-

Formation of Branched-Chain Acyl-CoA: α-Ketoisocaproate is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to yield isovaleryl-CoA.[5]

-

Fatty Acid Synthesis Priming: Isovaleryl-CoA can serve as a primer for the fatty acid synthase (FAS) complex, leading to the formation of a branched-chain fatty acid. Through successive additions of two-carbon units from malonyl-CoA, a fatty acid with a methyl branch at the antepenultimate carbon is synthesized.

-

β-Oxidation and Ketone Formation: The resulting branched-chain fatty acid can then undergo a modified β-oxidation pathway. A key step would involve the oxidation of the β-carbon to a carbonyl group, followed by a decarboxylation event, to yield the final this compound product. The specific enzymes catalyzing these final steps in plants have yet to be definitively identified.

Conclusion and Future Directions

The presence of this compound in Corylus avellana L. opens up new avenues for research into the diversity and function of branched-chain volatile compounds in plants. While its concentration may be low compared to other volatiles, its unique structure warrants further investigation into its potential biological activities and sensory properties.

Future research should focus on:

-

Quantitative analysis of this compound in a wider range of plant species to understand its distribution in the plant kingdom.

-

Elucidation of the complete biosynthetic pathway , including the identification and characterization of the specific enzymes involved in the final steps of ketone formation.

-

Investigation of the ecological role of this compound in plant-herbivore and plant-pathogen interactions.

-

Exploration of the potential applications of this compound in the flavor, fragrance, and pharmaceutical industries.

This technical guide provides a starting point for these future endeavors, consolidating the current knowledge and providing a framework for further investigation into this fascinating and understudied area of plant biochemistry.

References

- 1. Comparison of natural and roasted Turkish tombul hazelnut (Corylus avellana L.) volatiles and flavor by DHA/GC/MS and descriptive sensory analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cellmolbiol.org [cellmolbiol.org]

- 5. Leucine and its keto acid enhance the coordinated expression of genes for branched-chain amino acid catabolism in Arabidopsis under sugar starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 5-Methyl-2-heptanone: A Technical Guide

Data Presentation

The following tables summarize the available quantitative spectroscopic data for 5-Methyl-2-heptanone.

Table 1: Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (alkane) |

| ~2870 | Strong | C-H stretch (alkane) |

| 1715 | Strong | C=O stretch (ketone) |

| ~1465 | Medium | C-H bend (alkane) |

| ~1370 | Medium | C-H bend (alkane) |

Source: NIST Chemistry WebBook. Data is for the gas phase.

Table 2: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 43 | 100 | [CH₃CO]⁺ |

| 58 | ~85 | [C₃H₆O]⁺˙ (McLafferty rearrangement) |

| 71 | ~40 | [C₅H₁₁]⁺ |

| 85 | ~20 | [C₆H₁₃]⁺ |

| 113 | ~5 | [M - CH₃]⁺ |

| 128 | ~10 | [M]⁺˙ (Molecular Ion) |

Source: NIST Mass Spectrometry Data Center.[1] Data obtained via electron ionization (EI).

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Experimentally obtained ¹H and ¹³C NMR data for this compound are not available in publicly accessible databases. For a complete structural elucidation, acquiring experimental NMR data is essential. Based on the chemical structure, the following provides an expectation of the signals.

Expected ¹H NMR Signals:

-

A singlet for the methyl protons adjacent to the carbonyl group (C1).

-

A triplet for the terminal methyl protons of the ethyl group (C7).

-

A doublet for the methyl protons at the chiral center (C5-CH₃).

-

Multiple multiplets for the methylene and methine protons along the carbon chain (C3, C4, C5, C6).

Expected ¹³C NMR Signals:

-

A signal for the carbonyl carbon (C2) in the downfield region (~208 ppm).

-

Signals for the methyl carbons (C1, C7, C5-CH₃).

-

Signals for the methylene carbons (C3, C4, C6).

-

A signal for the methine carbon (C5).

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: The ATR-FTIR spectrometer is turned on and allowed to stabilize. A background spectrum of the clean ATR crystal is recorded.

-

Sample Preparation: A small drop of neat this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The sample is scanned over a typical range of 4000-400 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The background spectrum is automatically subtracted from the sample spectrum. The spectrum is then analyzed for the presence of characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared. The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺˙).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed carbon-hydrogen framework of this compound.

Methodology (¹H and ¹³C NMR):

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is "locked" onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called "shimming."

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. The number of scans can vary depending on the sample concentration.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is generally required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier-transformed to produce the NMR spectrum. The spectrum is then phased, and the chemical shifts are referenced to the TMS signal (0 ppm). Integration of the ¹H NMR signals provides the relative ratios of the different types of protons.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

An In-depth Technical Guide to the Synthesis of 5-Methyl-2-heptanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 5-Methyl-2-heptanone, a ketone with applications in various chemical and pharmaceutical research domains. This document outlines two core synthetic strategies: the Acetoacetic Ester Synthesis and the Grignard Reaction followed by Oxidation. It includes detailed experimental protocols, tabulated quantitative data, and visual diagrams of the reaction pathways to facilitate understanding and replication.

Introduction

This compound (CAS No: 18217-12-4) is an organic compound with the molecular formula C8H16O.[1][2] Its structure consists of a heptane backbone with a carbonyl group at the second position and a methyl group at the fifth position. Understanding its synthesis is crucial for researchers requiring this molecule for further studies or as a building block in more complex organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C8H16O | [1][2] |

| Molecular Weight | 128.21 g/mol | [2] |

| CAS Number | 18217-12-4 | [1][2] |

| Boiling Point | 167.5 °C at 760 mmHg (estimated) | |

| Flash Point | 44.6 °C (estimated) | |

| Density | 0.811 g/cm³ (estimated) | |

| LogP | 2.40170 |

Synthesis Pathways

Two primary and reliable synthetic routes for this compound are detailed below.

Pathway 1: Acetoacetic Ester Synthesis

The acetoacetic ester synthesis is a versatile and widely used method for the preparation of methyl ketones.[3][4][5][6][7] This pathway involves the alkylation of ethyl acetoacetate with a suitable alkyl halide, followed by hydrolysis and decarboxylation. For the synthesis of this compound, the required alkyl halide is 1-bromo-2-methylbutane.

The overall reaction scheme is as follows:

Step 1: Alkylation of Ethyl Acetoacetate

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

Cool the sodium ethoxide solution in an ice bath and add ethyl acetoacetate dropwise with stirring.

-

After the addition is complete, add 1-bromo-2-methylbutane dropwise to the reaction mixture.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation to obtain the crude ethyl 2-(2-methylbutyl)acetoacetate.

Step 2: Hydrolysis and Decarboxylation

-

To the crude alkylated ester from Step 1, add an aqueous solution of sodium hydroxide.

-

Reflux the mixture for several hours to hydrolyze the ester.

-

After cooling, acidify the reaction mixture with dilute sulfuric acid.

-

Gently heat the acidified solution to effect decarboxylation until the evolution of carbon dioxide ceases.

-

Extract the resulting ketone with diethyl ether.

-

Wash the ether extract with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent and purify the resulting this compound by distillation.

| Reactant/Reagent | Molar Mass ( g/mol ) | Typical Molar Ratio |

| Ethyl Acetoacetate | 130.14 | 1.0 |

| Sodium Ethoxide | 68.05 | 1.1 |

| 1-Bromo-2-methylbutane | 151.04 | 1.1 |

| Sodium Hydroxide | 40.00 | Excess |

| Sulfuric Acid | 98.08 | To acidic pH |

Table 2: Typical Reagent Ratios for Acetoacetic Ester Synthesis.

Pathway 2: Grignard Reaction and Oxidation

An alternative route to this compound involves the synthesis of the corresponding secondary alcohol, 5-methyl-2-heptanol, via a Grignard reaction, followed by its oxidation.[8] This pathway uses isovaleraldehyde and an ethyl Grignard reagent.

The overall reaction scheme is as follows:

Step 1: Synthesis of 5-Methyl-2-heptanol via Grignard Reaction

-

Prepare ethylmagnesium bromide by reacting ethyl bromide with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

In a separate flask, dissolve isovaleraldehyde (3-methylbutanal) in anhydrous THF.

-

Cool the isovaleraldehyde solution in an ice bath and add the prepared Grignard reagent dropwise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 5-methyl-2-heptanol.

Step 2: Oxidation of 5-Methyl-2-heptanol

-

Dissolve the crude 5-methyl-2-heptanol from Step 1 in dichloromethane.

-

Add pyridinium chlorochromate (PCC) to the solution in one portion.

-

Stir the mixture at room temperature for several hours until the oxidation is complete (monitored by TLC).

-

Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and remove the solvent by rotary evaporation.

-

Purify the resulting this compound by distillation.

| Reactant/Reagent | Molar Mass ( g/mol ) | Typical Molar Ratio |

| Isovaleraldehyde | 86.13 | 1.0 |

| Ethylmagnesium Bromide | ~131.28 | 1.1 |

| Pyridinium Chlorochromate (PCC) | 215.56 | 1.2 |

Table 3: Typical Reagent Ratios for Grignard Reaction and Oxidation.

Spectroscopic Data

The structural confirmation of synthesized this compound can be achieved through various spectroscopic techniques.

| Spectroscopic Data | Key Features |

| ¹H NMR | Expected signals include a singlet for the methyl group adjacent to the carbonyl, a multiplet for the methine proton at C5, and various multiplets for the methylene and other methyl protons. |

| ¹³C NMR | A characteristic peak for the carbonyl carbon is expected around 209 ppm. Other peaks will correspond to the aliphatic carbons. |

| IR Spectroscopy | A strong absorption band characteristic of a ketone C=O stretch is expected around 1715 cm⁻¹. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M+) at m/z = 128, along with characteristic fragmentation patterns.[1] |

Table 4: Expected Spectroscopic Data for this compound.

Conclusion

This guide has detailed two robust and effective pathways for the synthesis of this compound. The Acetoacetic Ester Synthesis offers a classic and reliable method, while the Grignard Reaction followed by Oxidation provides a strong alternative. The choice of pathway may depend on the availability of starting materials, desired scale, and the specific expertise of the research team. The provided experimental protocols and data are intended to serve as a comprehensive resource for the successful synthesis and characterization of this compound.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. grokipedia.com [grokipedia.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Ch21: Acetoacetic esters [chem.ucalgary.ca]

- 8. Grignard Reagents [chemed.chem.purdue.edu]

Navigating the Properties of 5-Methyl-2-heptanone: A Technical Guide to its Solubility and Stability in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 5-Methyl-2-heptanone in common organic solvents. Understanding these fundamental properties is critical for applications ranging from chemical synthesis and formulation development to analytical method design. This document synthesizes available data, outlines detailed experimental protocols for precise characterization, and presents visual workflows to aid in experimental design.

Core Properties of this compound

This compound (C8H16O, CAS No: 18217-12-4) is a ketone characterized by a heptane chain with a methyl group at the fifth carbon and a carbonyl group at the second position.[1] It is a colorless liquid at room temperature with a moderate boiling point and relatively low vapor pressure, contributing to its stability under standard conditions.[1]

Solubility Profile

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, its structural characteristics and information on analogous compounds allow for a strong qualitative assessment. The presence of a polar carbonyl group and a significant nonpolar alkyl chain dictates its solubility behavior.

General Solubility: this compound is generally described as being soluble in alcohols and ether.[1][2] Based on the principle of "like dissolves like," it is expected to be highly soluble in a variety of common organic solvents. For a structurally similar, slightly smaller ketone, 5-methyl-2-hexanone, it is reported to be miscible with ethanol and ether, and very soluble in acetone and benzene.[3] This strongly suggests that this compound will exhibit high solubility in these and other similar organic solvents.

Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Polarity Index | Expected Solubility | Rationale |

| Methanol | 6.6 | High | Polar protic solvent, capable of hydrogen bonding with the carbonyl oxygen. |

| Ethanol | 5.2 | High | Similar to methanol, with a slightly longer alkyl chain that is compatible with the heptanone structure.[1][2] |

| Acetone | 5.1 | Very High | A polar aprotic solvent with a carbonyl group, making it highly compatible with the ketone structure.[3] |

| Dichloromethane | 3.1 | High | A polar aprotic solvent capable of dipole-dipole interactions. |

| Ethyl Acetate | 4.4 | High | An ester with polar characteristics suitable for solvating ketones. |

Experimental Protocol for Determining Quantitative Solubility

To obtain precise quantitative solubility data, the static equilibrium method is recommended. This protocol is adapted from established methodologies for determining the solubility of organic compounds.

Objective: To determine the equilibrium concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Centrifuge

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (PTFE, 0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a series of sealed vials.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow undissolved solute to settle.

-

Carefully withdraw a sample from the supernatant using a pre-warmed syringe to avoid precipitation.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.

-

Record the exact mass of the filtered solution.

-

Dilute the sample with the same solvent to a concentration suitable for the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated GC-FID or GC-MS method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the respective solvent.

-

Determine the concentration of this compound in the collected samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in g/100 mL or mol/L using the measured concentration and the dilution factor.

-

Workflow for Solubility Determination

Caption: Workflow for the determination of this compound solubility.

Stability Profile

Ketones are generally considered to be relatively stable organic compounds. However, their stability can be influenced by the surrounding chemical environment, particularly in the presence of strong acids, bases, oxidizing, or reducing agents.

Potential Degradation Pathways:

-

Under Reducing Conditions: Ketones can be reduced to secondary alcohols. For instance, in the presence of a reducing agent like sodium borohydride or catalytic hydrogenation, this compound would be converted to 5-methyl-2-heptanol. Further reaction, such as dehydration of the alcohol under acidic conditions, could lead to the formation of alkenes. A study on the conversion of 5-methyl-3-heptanone demonstrated its hydrogenation to 5-methyl-3-heptanol, followed by dehydration to form 5-methyl-3-heptene and 5-methyl-2-heptene.[4]

-

Under Oxidizing Conditions: While ketones are generally more resistant to oxidation than aldehydes, strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group, leading to the formation of carboxylic acids.

-

Under Strongly Acidic or Basic Conditions: While generally stable under neutral conditions, prolonged exposure to strong acids or bases, especially at elevated temperatures, can catalyze aldol condensation or other rearrangement reactions.

Table 2: Predicted Stability of this compound in Organic Solvents under Various Conditions

| Condition | Solvent Type | Predicted Stability | Potential Degradation Products |

| Neutral, Ambient Temperature, Dark | All | High | None expected |

| Acidic (e.g., with trace acid) | Protic (e.g., Ethanol) | Moderate | Potential for acetal/ketal formation, dehydration if reduced. |

| Basic (e.g., with trace base) | Aprotic (e.g., Acetone) | Moderate | Potential for aldol condensation. |

| Presence of Oxidizing Agents | All | Low to Moderate | Carboxylic acids (via C-C bond cleavage). |

| Presence of Reducing Agents | All | Low | 5-Methyl-2-heptanol, alkenes. |

Experimental Protocol for Stability Assessment

A forced degradation study is the standard approach to evaluate the stability of a compound and identify its potential degradation products.

Objective: To assess the stability of this compound in a selected organic solvent under various stress conditions.

Materials:

-

This compound solution of known concentration in the chosen solvent.

-

Hydrochloric acid (for acidic stress).

-

Sodium hydroxide (for basic stress).

-

Hydrogen peroxide (for oxidative stress).

-

UV lamp and controlled temperature chamber.

-

pH meter.

-

GC-MS or LC-MS for separation and identification of degradation products.

Procedure:

-

Preparation of Test Samples:

-

Prepare solutions of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).

-

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Add a small volume of concentrated hydrochloric acid to a sample vial to achieve a final concentration of approximately 0.1 N HCl.

-

Basic Hydrolysis: Add a small volume of concentrated sodium hydroxide to a sample vial to achieve a final concentration of approximately 0.1 N NaOH.

-

Oxidative Degradation: Add a volume of hydrogen peroxide solution (e.g., 3%) to a sample vial.

-

Thermal Stress: Place a sample vial in a controlled temperature oven at an elevated temperature (e.g., 60 °C).

-

Photolytic Stress: Expose a sample vial to UV light in a photostability chamber.

-

Control Sample: Keep one sample vial under normal storage conditions (e.g., room temperature, protected from light).

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 6, 24, 48 hours), withdraw an aliquot from each stressed and control sample.

-

Neutralize the acidic and basic samples before analysis.

-

-

Analysis:

-

Analyze the samples by a stability-indicating analytical method, typically GC-MS or LC-MS, to separate the parent compound from any degradation products.

-

Quantify the amount of remaining this compound.

-

Identify the structure of any significant degradation products using their mass spectra.

-

Workflow for Stability Assessment

Caption: Workflow for the forced degradation study of this compound.

Potential Degradation Pathway Visualization

The following diagram illustrates a potential degradation pathway of this compound under reductive and subsequent acidic conditions, based on known ketone chemistry.[4]

Caption: Potential degradation of this compound via reduction and dehydration.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound in organic solvents. While specific quantitative data is limited, the provided information on its expected behavior and detailed experimental protocols will enable researchers and drug development professionals to precisely determine these critical parameters for their specific applications. The outlined workflows and potential degradation pathways offer a practical framework for designing and executing robust experimental studies.

References

An In-depth Technical Guide to the Known Isomers of 5-Methyl-2-heptanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known structural and stereoisomers of 5-methyl-2-heptanone, a ketone with the molecular formula C₈H₁₆O. This document details the physicochemical properties, spectroscopic data, and synthetic methodologies for these isomers, presenting quantitative data in structured tables for comparative analysis. Furthermore, this guide includes diagrammatic representations of relevant chemical pathways and experimental workflows to facilitate a deeper understanding of the chemistry of these compounds.

Introduction to the Isomers of this compound

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. In the case of this compound (C₈H₁₆O), isomerism can arise from the position of the carbonyl group, the branching of the alkyl chain, and the spatial arrangement of substituents (stereoisomerism). These structural variations can lead to significant differences in the physical, chemical, and biological properties of the isomers. An understanding of these differences is crucial for applications in various fields, including flavor and fragrance chemistry, organic synthesis, and drug discovery.

The known isomers of this compound can be broadly categorized as constitutional (structural) isomers and stereoisomers. Constitutional isomers differ in the connectivity of their atoms, while stereoisomers have the same connectivity but differ in the three-dimensional arrangement of their atoms.

Structural Isomers of this compound (C₈H₁₆O Ketones)

The structural isomers of this compound include various methylheptanones, dimethylhexanones, ethylhexanones, and other branched octanones. The tables below summarize the key physicochemical properties of several of these isomers.

Methylheptanone Isomers

| Isomer Name | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| This compound | 5-methylheptan-2-one | 18217-12-4 | 128.21 | 167.5 (est.) | 0.811 | 1.409 |

| 2-Methyl-3-heptanone | 2-methylheptan-3-one | 13019-20-0 | 128.21 | 158-160 | 0.816 | 1.411 |

| 6-Methyl-3-heptanone | 6-methylheptan-3-one | 624-42-0 | 128.21 | ~160 | ~0.815 | ~1.414 |

| 4-Methyl-3-heptanone | 4-methylheptan-3-one | 6137-11-7 | 128.21 | 156-157 | ~0.820 | 1.416 |

| 6-Methyl-2-heptanone | 6-methylheptan-2-one | 928-68-7 | 128.21 | 164 | 0.814 | 1.413 |

Dimethylhexanone Isomers

| Isomer Name | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| 3,3-Dimethyl-2-hexanone | 3,3-dimethylhexan-2-one | 26118-38-7 | 128.21 | 149.9 | 0.812 | 1.41 |

| 3,4-Dimethyl-2-hexanone | 3,4-dimethylhexan-2-one | 19550-10-8 | 128.21 | 158.05 | 0.809 | 1.4193 |

Unbranched Octanone Isomers

| Isomer Name | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 2-Octanone | Octan-2-one | 111-13-7 | 128.21 | 173-175 | 0.817 | 1.416 |

| 3-Octanone | Octan-3-one | 106-68-3 | 128.21 | 167-168 | 0.822 | 1.415 |

| 4-Octanone | Octan-4-one | 589-63-9 | 128.21 | 163 | ~0.83 | ~1.416 |

Stereoisomers

Several of the structural isomers of this compound possess one or more chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers). For instance, this compound itself has a chiral center at the C5 position and therefore exists as a pair of enantiomers: (R)-5-methyl-2-heptanone and (S)-5-methyl-2-heptanone.

The biological activity of chiral molecules can be highly dependent on their stereochemistry. For example, the stereoisomers of 4-methyl-3-heptanol, the reduction product of 4-methyl-3-heptanone, exhibit different effects as aggregation pheromones in bark beetles.[1]

Experimental Protocols

Synthesis of 4-Methyl-3-heptanone

A common method for the synthesis of 4-methyl-3-heptanone involves the Grignard reaction of a suitable alkyl magnesium halide with an aldehyde, followed by oxidation of the resulting secondary alcohol.

Step 1: Grignard Synthesis of 4-Methyl-3-heptanol

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, prepare a Grignard reagent from 2-bromopentane and magnesium turnings in anhydrous diethyl ether.

-

To the stirred Grignard solution, add a solution of propanal in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring for an additional 15 minutes.

-

Quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to dissolve the inorganic salts.

-

Separate the ether layer, wash with a 5% sodium hydroxide solution, and dry over anhydrous magnesium sulfate.

-

Remove the ether by distillation and purify the resulting 4-methyl-3-heptanol by fractional distillation.

Step 2: Oxidation of 4-Methyl-3-heptanol to 4-Methyl-3-heptanone

-

In an Erlenmeyer flask, prepare a solution of sodium dichromate in water and concentrated sulfuric acid, keeping the flask in an ice bath.

-

To the stirred solution, add 4-methyl-3-heptanol in small portions, maintaining the temperature between 15-25 °C. The color of the reaction mixture will change from orange to green.

-

After the addition is complete, stir the mixture for an additional 10 minutes.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Separate the organic layer, wash it sequentially with 5% sodium hydroxide solution, and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent, evaporate the ether, and distill the residue to obtain 4-methyl-3-heptanone.

Enantioselective Synthesis of Chiral Ketones

The synthesis of specific enantiomers of chiral ketones can be achieved using methods such as the SAMP/RAMP hydrazone method. This method involves the reaction of a ketone with a chiral hydrazine (SAMP or RAMP) to form a chiral hydrazone. The hydrazone is then deprotonated to form a chiral enolate, which can be alkylated with high stereoselectivity. Subsequent ozonolysis cleaves the hydrazone to yield the desired chiral ketone.[2]

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for selected isomers.

¹H and ¹³C NMR Data for 2-Methyl-3-heptanone[4][5]

| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.53 | m | 1H | CH(CH₃) | |

| ~2.44 | t | 2H | CH₂C=O | |

| ~1.56 | m | 2H | CH₂CH₂C=O | |

| ~1.35 | m | 2H | CH₂CH₃ | |

| ~1.09 | d | 6H | CH(CH₃)₂ | |

| ~0.92 | t | 3H | CH₂CH₃ |

| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |

| ~214.9 | C=O | |

| ~40.9 | CH(CH₃) | |

| ~40.1 | CH₂C=O | |

| ~26.1 | CH₂CH₂C=O | |

| ~22.5 | CH₂CH₃ | |

| ~18.3 | CH(CH₃)₂ | |

| ~13.9 | CH₂CH₃ |

Infrared (IR) Spectroscopy Data

The most prominent feature in the IR spectra of these ketones is the strong absorption band corresponding to the C=O stretching vibration, typically appearing in the range of 1705-1725 cm⁻¹.

| Isomer | C=O Stretch (cm⁻¹) | Reference |

| This compound | ~1715 | [NIST] |

| 2-Methyl-3-heptanone | ~1710 | [3] |

| 6-Methyl-3-heptanone | ~1715 | [4] |

| 4-Methyl-3-heptanone | ~1715 | [NIST] |

Mass Spectrometry (MS) Data

The mass spectra of these ketones are characterized by fragmentation patterns resulting from α-cleavage and McLafferty rearrangement. The molecular ion peak (M⁺) is often observed at m/z 128.

| Isomer | Key Fragment Ions (m/z) | Reference |

| This compound | 43, 58, 71, 85 | [NIST] |

| 2-Methyl-3-heptanone | 43, 57, 71, 85 | [5] |

| 6-Methyl-3-heptanone | 43, 57, 71, 86 | [6] |

| 4-Methyl-3-heptanone | 57, 71, 85 | [7] |

Visualizations

Logical Relationship of Isomer Categories

Caption: Classification of isomers of this compound.

Experimental Workflow for Synthesis and Purification

Caption: General workflow for the synthesis of a ketone isomer.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Octanone - Sciencemadness Wiki [sciencemadness.org]

- 5. 1-Octen-3-one | C8H14O | CID 61346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

5-Methyl-2-heptanone: A Technical Guide to Safety, Handling, and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. Always consult the most current SDS and relevant regulatory guidelines before handling any chemical.

Introduction

5-Methyl-2-heptanone (CAS No. 18217-12-4) is a branched-chain aliphatic ketone.[1][2] Its structural isomers and related ketones are utilized in various industrial applications, including as solvents and flavoring agents.[3] A thorough understanding of its safety profile, handling requirements, and toxicological properties is essential for its safe use in research and development settings.

This technical guide provides an in-depth overview of the available safety, handling, and toxicity information for this compound. Due to the limited specific toxicological data for this compound, a read-across approach has been employed, utilizing data from the structurally similar compound 2-Heptanone (CAS No. 110-43-0) to infer potential hazards. This approach is a scientifically accepted method for data gap filling in toxicology.[4][5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is critical for understanding its behavior under various experimental and storage conditions.

| Property | Value | Reference(s) |

| CAS Number | 18217-12-4 | [1][6] |

| Molecular Formula | C8H16O | [1][6] |

| Molecular Weight | 128.21 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid (est.) | [3] |

| Boiling Point | 167.5 °C @ 760 mmHg (est.) | [3] |

| Flash Point | 44.6 °C (112.0 °F) (est.) | [3] |

| Vapor Pressure | 1.695 mmHg @ 25 °C (est.) | [3] |

| Water Solubility | 1371 mg/L @ 25 °C (est.) | [3] |

| logP (o/w) | 2.350 (est.) | [3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in Table 2.

| Hazard Class | GHS Classification | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

Source: PubChem CID 28965[1]

GHS Pictograms:

-

Flame: Indicates a flammable hazard.

-

Exclamation Mark: Indicates skin and eye irritation, and respiratory tract irritation.

Signal Word: Warning

Toxicological Information

Acute Toxicity (Read-Across from 2-Heptanone)

| Route | Species | Value | Reference(s) |

| Oral LD50 | Rat | 1670 mg/kg | [3][7] |

| Oral LD50 | Mouse | 730 mg/kg | [7] |

| Dermal LD50 | Rabbit | 10220 mg/kg | [7] |

| Inhalation LC10 | Rat | 4000 ppm (4 hours) | [3] |

Note: The oral LD50 values suggest moderate acute toxicity if ingested. The dermal LD50 indicates low acute toxicity via skin contact. The inhalation data for 2-Heptanone suggests that high concentrations may be harmful.

Skin and Eye Irritation

This compound is classified as a skin and eye irritant.[1] This is consistent with the properties of many aliphatic ketones. Direct contact can cause redness, dryness, and irritation to the skin and serious irritation to the eyes.[4]

Respiratory Tract Irritation

The substance is classified as a respiratory tract irritant.[1] Inhalation of vapors may cause coughing, sore throat, dizziness, and headache.[4]

Genotoxicity and Carcinogenicity (Read-Across from 2-Heptanone)

No specific genotoxicity or carcinogenicity data were found for this compound. However, studies on 2-Heptanone indicate that it is not mutagenic in the Ames test and not clastogenic in an in vitro chromosome aberration assay.[8] Based on this read-across data, this compound is not expected to be genotoxic. There is no data to suggest that this compound is carcinogenic.

Toxicokinetics and Metabolism

Specific toxicokinetic data for this compound is not available. However, the metabolism of aliphatic ketones, in general, is well-understood. They are typically metabolized through oxidation via cytochrome P450 enzymes. The resulting metabolites can then enter intermediary metabolism.[9][10] For example, methyl isobutyl ketone is metabolized to 4-hydroxy-4-methyl-2-pentanone and 4-methyl-2-pentanol.[11] It is plausible that this compound follows a similar metabolic pathway.

Handling and Safety Precautions

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Use explosion-proof equipment due to the flammable nature of the substance.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, use a NIOSH-approved respirator with an organic vapor cartridge.

Storage

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

-

Keep containers tightly closed.

-

Store separately from strong oxidizing agents, strong bases, and strong reducing agents.[4]

Spills and Disposal

-

In case of a spill, remove all ignition sources.

-

Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

-

Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols (Representative)

Detailed experimental protocols for the toxicity testing of this compound are not publicly available. The following are descriptions of standard, representative methodologies for key toxicological endpoints.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test

This test, based on models like EpiDerm™, assesses the potential of a substance to cause skin irritation.

-

Tissue Culture: Reconstructed human epidermal tissues are cultured to form a multi-layered, differentiated epidermis.

-

Chemical Exposure: The test substance is applied topically to the surface of the tissue culture for a defined period (e.g., 60 minutes).

-

Post-Exposure Incubation: The substance is removed, and the tissues are incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

Viability Assessment: Tissue viability is determined using a colorimetric assay, such as the MTT assay. A reduction in tissue viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[10][12]

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test

This test, using models like EpiOcular™, evaluates the potential for a substance to cause serious eye damage or irritation.

-

Tissue Culture: Reconstructed human cornea-like epithelial tissues are used.

-

Chemical Exposure: The test substance is applied to the surface of the tissue for a specified duration (e.g., 30 minutes for liquids).

-

Post-Exposure Incubation: The substance is rinsed off, and the tissues undergo a post-exposure incubation period.

-

Viability Assessment: The viability of the corneal cells is measured, typically using the MTT assay. A significant decrease in viability suggests an irritant potential.[5][13]

Bacterial Reverse Mutation Test (Ames Test) for Genotoxicity

This assay is used to detect the mutagenic potential of a chemical.

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used.

-

Exposure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix).

-

Mutation Detection: The bacteria are plated on a minimal agar medium lacking histidine. If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow and form colonies.

-

Analysis: The number of revertant colonies is counted and compared to the control plates. A significant increase in the number of colonies indicates a mutagenic potential.[14][15]

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of a safety assessment for a chemical with limited data and a typical experimental workflow for in vitro irritation testing.

Caption: Logical workflow for the safety assessment of this compound.

Caption: General workflow for in vitro skin or eye irritation testing.

References

- 1. This compound | C8H16O | CID 28965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 18217-12-4 [thegoodscentscompany.com]

- 3. ser.nl [ser.nl]

- 4. fsc.go.jp [fsc.go.jp]

- 5. toxicology.org [toxicology.org]

- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 7. foodb.ca [foodb.ca]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Exposure to methyl isobutyl ketone: toxicokinetics and occurrence of irritative and CNS symptoms in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. study.com [study.com]

- 13. saae-i.org [saae-i.org]

- 14. Comparison of Methods Used for Evaluation of Mutagenicity/Genotoxicity of Model Chemicals - Parabens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Follow-up genotoxicity assessment of Ames-positive/equivocal chemicals using the improved thymidine kinase gene mutation assay in DNA repair-deficient human TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 5-Methyl-2-heptanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 5-Methyl-2-heptanone, a volatile organic compound (VOC), in various matrices. The protocols described herein are primarily based on gas chromatography-mass spectrometry (GC-MS), a highly sensitive and specific technique for the analysis of volatile compounds. An alternative high-performance liquid chromatography (HPLC) method is also presented.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is the preferred method for the analysis of this compound due to its volatility and the method's high resolution and sensitivity.

Principle

Volatile compounds, including this compound, are partitioned from the sample matrix into the gas phase, injected into a gas chromatograph where they are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

Sample Preparation

The choice of sample preparation technique is critical for the accurate analysis of volatile compounds and depends on the sample matrix.

1.2.1. Static Headspace (SHS) for Liquid and Solid Samples

-

Principle: In a sealed vial, volatile analytes equilibrate between the sample matrix and the gaseous phase (headspace). An aliquot of the headspace is then injected into the GC.

-

Protocol:

-

Place a precisely weighed or measured amount of the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a headspace vial (e.g., 20 mL).

-

Add a known concentration of an appropriate internal standard (e.g., d-labeled this compound or a structurally similar compound not present in the sample).

-

Seal the vial with a PTFE/silicone septum and aluminum cap.

-

Incubate the vial in a heated agitator (e.g., 80°C for 20 minutes) to facilitate the partitioning of this compound into the headspace.

-

Automatically inject a defined volume of the headspace (e.g., 1 mL) into the GC injector.

-

1.2.2. Solid-Phase Microextraction (SPME) for Liquid and Gaseous Samples

-

Principle: A fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample or directly immersed in a liquid sample. Analytes adsorb to the fiber, which is then transferred to the GC injector for thermal desorption.

-

Protocol:

-

Prepare the sample in a headspace vial as described for SHS.

-

Expose the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the heated and agitated sample (e.g., 60°C for 30 minutes).

-

Retract the fiber into the needle and introduce it into the GC injector.

-

Thermally desorb the analytes from the fiber onto the GC column (e.g., 250°C for 2 minutes).

-

GC-MS Instrumental Parameters

The following are recommended starting parameters for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injector Temperature | 250°C |

| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |

| Oven Temperature Program | Initial temperature 40°C, hold for 2 minutes; ramp at 10°C/min to 200°C, hold for 5 minutes |

| Mass Spectrometer | |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Acquisition Mode | Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |

| SIM Ions for this compound | To be determined from the full scan mass spectrum (e.g., molecular ion and characteristic fragment ions) |

Data Presentation: Quantitative Performance (Hypothetical)

The following table summarizes the expected quantitative performance of the GC-MS method. These values are illustrative and should be determined experimentally during method validation.

| Parameter | Expected Value |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL |

| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL |

| Linearity (r²) | > 0.995 |

| Precision (%RSD) | < 15% |

| Accuracy/Recovery (%) | 85 - 115% |

High-Performance Liquid Chromatography (HPLC) Method

For less volatile samples or as an alternative to GC-MS, HPLC with UV detection can be utilized. Derivatization may be necessary to enhance the chromophoric properties of this compound for improved detection.

Principle

The sample is dissolved in a suitable solvent and injected into the HPLC system. The components are separated on a column based on their affinity for the stationary and mobile phases. A UV detector measures the absorbance of the analyte as it elutes from the column.

Sample Preparation

-

Protocol:

-

Accurately weigh the sample and dissolve it in the mobile phase or a compatible solvent.

-

Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

-

If derivatization is required, react the sample with a suitable derivatizing agent (e.g., 2,4-dinitrophenylhydrazine for ketones) following a validated protocol.

-

HPLC Instrumental Parameters

The following are recommended starting parameters for the HPLC analysis of this compound.

| Parameter | Recommended Setting |

| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detector | Diode Array Detector (DAD) or UV Detector |

| Detection Wavelength | To be determined based on the UV spectrum of this compound or its derivative |

Data Presentation: Quantitative Performance (Hypothetical)

| Parameter | Expected Value |

| Limit of Detection (LOD) | 10 - 100 ng/mL |

| Limit of Quantitation (LOQ) | 50 - 500 ng/mL |

| Linearity (r²) | > 0.99 |

| Precision (%RSD) | < 10% |

| Accuracy/Recovery (%) | 90 - 110% |

Experimental Workflows (Graphviz Diagrams)

Caption: GC-MS Experimental Workflow with SPME Sample Preparation.

Caption: HPLC-UV/DAD Experimental Workflow.

Application Note: 5-Methyl-2-heptanone as an Internal Standard in Gas Chromatography

Abstract

This document provides detailed application notes and protocols for the utilization of 5-Methyl-2-heptanone as an internal standard in gas chromatography (GC), particularly for the quantitative analysis of volatile and semi-volatile organic compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in analytical chemistry. It covers the physicochemical properties of this compound, a generalized protocol for its use as an internal standard, and its applications in various fields, including the analysis of microbial volatile organic compounds (MVOCs) and flavor and fragrance profiling.

Introduction